molecular formula C25H24N6S2 B15021048 6-Methyl-2-[3-(6-methyl-1,3-benzothiazol-2-yl)-5-(pyridin-3-ylmethyl)-1,3,5-triazinan-1-yl]-1,3-benzothiazole

6-Methyl-2-[3-(6-methyl-1,3-benzothiazol-2-yl)-5-(pyridin-3-ylmethyl)-1,3,5-triazinan-1-yl]-1,3-benzothiazole

Cat. No.: B15021048
M. Wt: 472.6 g/mol
InChI Key: HNYVAGGXBKNOQG-UHFFFAOYSA-N
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Description

6-Methyl-2-[3-(6-methyl-1,3-benzothiazol-2-yl)-5-(pyridin-3-ylmethyl)-1,3,5-triazinan-1-yl]-1,3-benzothiazole is a complex organic compound featuring a benzothiazole core. Benzothiazoles are aromatic heterocyclic compounds known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzothiazole derivatives typically involves the condensation of 2-aminobenzenethiol with carbonyl compounds. For 6-Methyl-2-[3-(6-methyl-1,3-benzothiazol-2-yl)-5-(pyridin-3-ylmethyl)-1,3,5-triazinan-1-yl]-1,3-benzothiazole, a multi-step synthesis is required, involving the formation of intermediate compounds through various condensation and cyclization reactions .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs high-yield synthetic routes optimized for scalability. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific substituents and reaction conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiazole ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Methyl-2-[3-(6-methyl-1,3-benzothiazol-2-yl)-5-(pyridin-3-ylmethyl)-1,3,5-triazinan-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The benzothiazole core can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2-[3-(6-methyl-1,3-benzothiazol-2-yl)-5-(pyridin-3-ylmethyl)-1,3,5-triazinan-1-yl]-1,3-benzothiazole is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings.

Properties

Molecular Formula

C25H24N6S2

Molecular Weight

472.6 g/mol

IUPAC Name

6-methyl-2-[3-(6-methyl-1,3-benzothiazol-2-yl)-5-(pyridin-3-ylmethyl)-1,3,5-triazinan-1-yl]-1,3-benzothiazole

InChI

InChI=1S/C25H24N6S2/c1-17-5-7-20-22(10-17)32-24(27-20)30-14-29(13-19-4-3-9-26-12-19)15-31(16-30)25-28-21-8-6-18(2)11-23(21)33-25/h3-12H,13-16H2,1-2H3

InChI Key

HNYVAGGXBKNOQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3CN(CN(C3)C4=NC5=C(S4)C=C(C=C5)C)CC6=CN=CC=C6

Origin of Product

United States

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